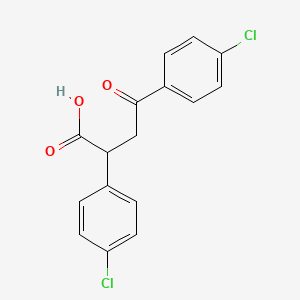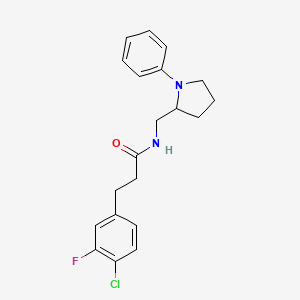![molecular formula C11H9F2NO3 B2507774 3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid CAS No. 2305308-61-4](/img/structure/B2507774.png)
3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid, commonly known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a derivative of benzoic acid and is synthesized through a multi-step process involving various chemical reactions.
作用機序
DFPM exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. DFPM also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation. Moreover, DFPM has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
DFPM has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. DFPM has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, DFPM has been found to exhibit potent antibacterial activity by disrupting the bacterial cell membrane.
実験室実験の利点と制限
DFPM has several advantages and limitations for lab experiments. One of the significant advantages is its potent therapeutic effects against cancer, inflammation, and bacterial infections. DFPM is also relatively easy to synthesize, making it readily available for scientific research studies. However, DFPM has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Moreover, further research is required to determine the optimal dosage and administration route for DFPM.
将来の方向性
DFPM has shown promising results in scientific research studies, and several future directions can be explored for its potential therapeutic applications. One possible direction is to investigate the use of DFPM in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to explore the use of DFPM as a potential treatment for other inflammatory diseases, such as arthritis and asthma. Moreover, further research is required to determine the optimal dosage and administration route for DFPM, and to investigate its potential toxicity and side effects in vivo.
Conclusion:
In conclusion, DFPM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is synthesized through a multi-step process involving various chemical reactions and has shown promising results in the treatment of cancer, inflammation, and bacterial infections. DFPM exerts its therapeutic effects through various mechanisms of action, including the inhibition of enzymes involved in cancer cell proliferation, the inhibition of NF-κB activity, and the disruption of the bacterial cell membrane. DFPM has several advantages and limitations for lab experiments, and several future directions can be explored for its potential therapeutic applications.
合成法
DFPM is synthesized through a multi-step process involving various chemical reactions. The synthesis process starts with the reaction between 3,5-difluoro-4-nitrobenzoic acid and prop-2-enoyl chloride in the presence of a base catalyst. This reaction produces 3,5-difluoro-4-(prop-2-enoylamino)benzoic acid, which is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to produce DFPM.
科学的研究の応用
DFPM has been extensively studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. DFPM has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, DFPM has been found to exhibit potent antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
3,5-difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-2-10(15)14-5-7-8(12)3-6(11(16)17)4-9(7)13/h2-4H,1,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZDKELMVCSDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=C(C=C1F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

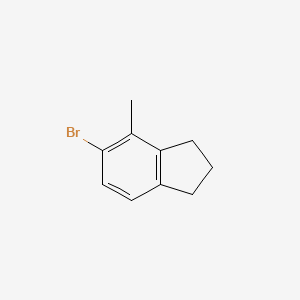

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

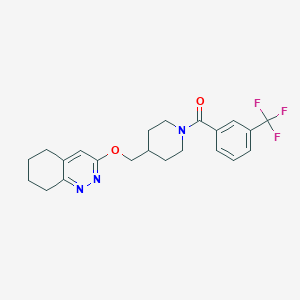
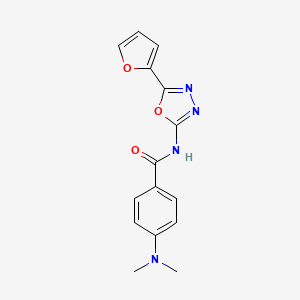
![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)
![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)
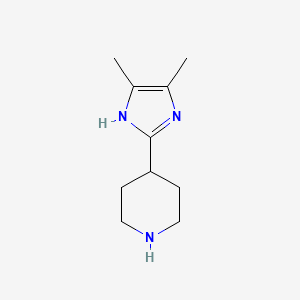
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
